molecular formula C21H18N2O B5647075 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide

Cat. No.: B5647075
M. Wt: 314.4 g/mol
InChI Key: OCTASHIJMBYMQQ-UHFFFAOYSA-N
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Description

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a dibenzazepine core with a benzamide group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide typically involves the following steps:

    Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction of appropriate precursors. For instance, the reaction of o-aminobenzophenone with a suitable reagent can lead to the formation of the dibenzazepine structure.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amidation reaction. This involves reacting the dibenzazepine core with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzamide or dibenzazepine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs for neurological and psychiatric disorders.

    Materials Science: It is used in the design and synthesis of novel materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide can be compared with other similar compounds, such as:

    Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug with a similar dibenzazepine core.

    Imipramine: A tricyclic antidepressant with a dibenzazepine structure, used in the treatment of depression and anxiety disorders.

    Desipramine: Another tricyclic antidepressant, structurally related to imipramine, used for similar therapeutic purposes.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to these related compounds.

Properties

IUPAC Name

N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(17-7-2-1-3-8-17)22-18-13-12-16-11-10-15-6-4-5-9-19(15)23-20(16)14-18/h1-9,12-14,23H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTASHIJMBYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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